PTH-(S-phenylthiocarbamyl)cysteine

Vue d'ensemble

Description

PTH-(S-phenylthiocarbamyl)cysteine is a synthetic amino acid derivative that has garnered significant attention in various fields of research and industry. It is a modified version of the natural amino acid cysteine, which possesses a thiol group (-SH) in its side chain. This compound is primarily used in peptide synthesis as an N-terminal protecting group, as a chiral auxiliary for asymmetric synthesis, and as a building block for designing bioactive molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of PTH-(S-phenylthiocarbamyl)cysteine typically involves the reaction of cysteine with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction mixture is then extracted with an organic solvent like ethyl acetate. The product is purified using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These synthesizers can handle multiple steps of the synthesis process, including coupling, deprotection, and purification, to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions: PTH-(S-phenylthiocarbamyl)cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The phenylthiocarbamyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophilic reagents under basic conditions.

Major Products Formed:

Oxidation: Formation of cystine through disulfide bond formation.

Reduction: Regeneration of the free thiol group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Applications

N-terminal Protecting Group in Peptide Synthesis

- PTH-(S-phenylthiocarbamyl)cysteine serves primarily as an N-terminal protecting group in peptide synthesis. This role is crucial as it prevents unwanted side reactions during the formation of peptide bonds. The protecting group can be selectively removed under specific conditions, enabling the sequential addition of amino acids to form desired peptide sequences.

Chiral Auxiliary for Asymmetric Synthesis

- The compound acts as a chiral auxiliary, facilitating the production of enantiomerically pure compounds. This is particularly valuable in the synthesis of pharmaceuticals where chirality plays a critical role in biological activity.

Biological Applications

Modification of Cysteine Residues

- This compound can modify cysteine residues within proteins, influencing their function and stability. This interaction is vital for understanding protein dynamics and enzyme catalysis.

Potential Therapeutic Applications

- The compound is explored for its ability to design bioactive molecules with therapeutic potential. Its reactivity allows it to participate in enzyme catalysis and protein modification, which can lead to novel drug development.

Industrial Applications

Building Block for Complex Organic Molecules

- In industrial chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its versatility makes it suitable for various chemical processes and applications in materials science.

Table 1: Comparison of Applications

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Chemistry | N-terminal protecting group in peptide synthesis | Prevents side reactions during synthesis |

| Biology | Chiral auxiliary for asymmetric synthesis | Aids in producing enantiomerically pure compounds |

| Medicine | Design of bioactive molecules | Potential therapeutic applications |

| Industry | Building block for organic synthesis | Facilitates complex chemical processes |

Case Study 1: Peptide Synthesis

In a study exploring peptide synthesis, this compound was utilized to protect the N-terminal of various amino acids. The selective removal of the protecting group allowed researchers to successfully synthesize peptides with high purity and yield, demonstrating its effectiveness as a protecting agent in complex peptide sequences.

Case Study 2: Enzyme Catalysis

Research investigating the role of this compound in enzyme catalysis revealed that its modification of cysteine residues significantly enhanced the catalytic efficiency of certain enzymes. This finding underscores the compound's potential in biochemistry and drug design, where enzyme modulation is crucial.

Mécanisme D'action

The mechanism of action of PTH-(S-phenylthiocarbamyl)cysteine involves its role as a protecting group in peptide synthesis. By attaching to the N-terminal of amino acids, it prevents unwanted side reactions during peptide bond formation. The phenylthiocarbamyl group can be selectively removed under specific conditions, allowing for the sequential addition of amino acids to form the desired peptide sequence .

Comparaison Avec Des Composés Similaires

- N-phenylthiocarbamylglycine

- N-phenylthiocarbamylalanine

- N-phenylthiocarbamylserine

Comparison: PTH-(S-phenylthiocarbamyl)cysteine is unique due to the presence of the thiol group in the cysteine moiety, which allows for the formation of disulfide bonds. This property is not present in similar compounds like N-phenylthiocarbamylglycine or N-phenylthiocarbamylalanine, making this compound particularly valuable in applications requiring thiol-disulfide chemistry .

Activité Biologique

PTH-(S-phenylthiocarbamyl)cysteine is a synthetic derivative of parathyroid hormone (PTH) that has garnered attention in biochemical research due to its unique interactions and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

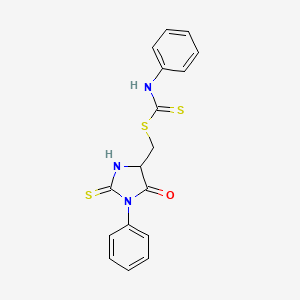

Chemical Structure and Properties

This compound is characterized by the following chemical formula: CHNOS. Its structure includes a phenylthiocarbamyl group attached to a cysteine residue, which is crucial for its biological interactions. The compound's ability to interact with cysteine residues in proteins underlies its biological activity .

The biological activity of this compound primarily arises from its interaction with cysteine residues in proteins. This interaction can lead to various modifications that affect protein function, stability, and interactions. The compound has been shown to facilitate cysteine-specific bioconjugation, which is essential in drug discovery and therapeutic applications .

Biological Activities

- Protein Modification : this compound exhibits significant activity in modifying proteins through cysteine residues. This modification can enhance the stability and functionality of therapeutic peptides and proteins .

- Antioxidant Properties : Preliminary studies suggest that compounds containing thiol groups, such as this compound, may exhibit antioxidant properties by scavenging free radicals, thus protecting cellular components from oxidative damage.

- Potential Therapeutic Applications : The compound's ability to modify proteins selectively opens avenues for its use in targeted drug delivery systems and peptide-based therapeutics. Its role in enhancing the efficacy of therapeutic agents is an area of ongoing research .

Case Studies

Recent case studies have highlighted the implications of PTH-related compounds in clinical settings:

- Autoimmune Disorders : Research has identified autoimmune reactions against parathyroid hormone receptors leading to conditions such as PTH resistance. Investigating how PTH derivatives like this compound can modulate these responses may provide insights into new treatment strategies for autoimmune disorders affecting calcium metabolism .

- Drug Development : In a study focusing on cysteine-specific modifications using 1,2,3-triazines, researchers demonstrated the potential of PTH derivatives in enhancing peptide stability and bioactivity through selective conjugation methods. This indicates a promising direction for developing more effective therapeutic peptides .

Research Findings

Propriétés

IUPAC Name |

(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methyl N-phenylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS3/c21-15-14(11-24-17(23)18-12-7-3-1-4-8-12)19-16(22)20(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,18,23)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFOAIHDKYNTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)SCC2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393164 | |

| Record name | PTH-(S-phenylthiocarbamyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4094-50-2 | |

| Record name | PTH-(S-phenylthiocarbamyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.